2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide
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Overview
Description
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a 4-methylbenzyl group attached to a trioxoimidazolidinyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide typically involves multiple steps. One common method starts with the preparation of the trioxoimidazolidinyl ring, which is then functionalized with a 4-methylbenzyl group. The final step involves the introduction of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile: Similar in structure but with a nitrile group instead of an acetamide group.
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: Contains an acetate group instead of an acetamide group.
Uniqueness
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-2-4-9(5-3-8)6-15-11(18)12(19)16(13(15)20)7-10(14)17/h2-5H,6-7H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYIUMYVEPZSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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